

Enzymatic Synthesis of 1-Oleoyl-3-palmitoylglycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Oleoyl-3-palmitoylglycerol

Cat. No.: B1263825

Get Quote

Application Notes Introduction

1-Oleoyl-3-palmitoylglycerol (OPG) is a structured diacylglycerol (DAG) containing oleic acid at the sn-1 position and palmitic acid at the sn-3 position of the glycerol backbone. As a specific 1,3-diacylglycerol, OPG is a valuable tool for researchers in the fields of lipid metabolism, cell signaling, and drug development. Unlike the signaling-active sn-1,2-diacylglycerols, 1,3-diacylglycerols are not direct activators of protein kinase C (PKC) but can influence cellular processes through various metabolic pathways, including conversion to other lipid species. The enzymatic synthesis of OPG offers a highly specific and efficient method to produce this molecule with high purity, which is essential for accurate and reproducible research outcomes.

Lipase-catalyzed esterification in a solvent-free system is a preferred green chemistry approach for synthesizing structured lipids like OPG. This method provides high yields and selectivity under mild reaction conditions, minimizing the formation of unwanted byproducts. Commercially available immobilized lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica B (Novozym 435), are effective catalysts for this transformation.

Applications in Research and Drug Development

1-Oleoyl-3-palmitoylglycerol serves as a critical research tool in several areas:



- Lipid Metabolism Studies: OPG can be used to investigate the metabolic fate of specific diacylglycerol isomers, including their absorption, transport, and conversion to other lipids like triglycerides and phospholipids.
- Cell Signaling Research: While not a direct activator of PKC, OPG can be used to study the
 cellular effects of 1,3-diacylglycerols and their potential indirect influence on signaling
 pathways, possibly through acyl migration to the signaling-active sn-1,2- or sn-2,3-DAG
 isomers.[1]
- Drug Delivery Systems: As a lipid, OPG can be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, to study their formation, stability, and drug release characteristics.
- Nutraceutical and Functional Food Research: Structured lipids like OPG are of interest in nutrition science for their potential physiological effects.[2] OPG can be used in preclinical studies to evaluate its impact on lipid profiles and other metabolic parameters.

Experimental ProtocolsPrinciple of Synthesis

The enzymatic synthesis of **1-Oleoyl-3-palmitoylglycerol** is achieved via a one-step direct esterification of glycerol with oleic acid and palmitic acid, catalyzed by an sn-1,3-regiospecific immobilized lipase. The reaction is conducted in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation. The use of a 1,3-specific lipase, such as Lipozyme RM IM, favors the acylation at the sn-1 and sn-3 positions of the glycerol backbone.

Materials

- Glycerol (anhydrous, ≥99.5% purity)
- Oleic Acid (≥99% purity)
- Palmitic Acid (≥99% purity)
- Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)



- Hexane (analytical grade)
- Acetone (analytical grade)
- Silica gel for column chromatography (60 Å, 230-400 mesh)
- Nitrogen gas

Equipment

- · Jacketed glass reactor with magnetic or overhead stirring
- Temperature-controlled water bath or heating mantle
- Vacuum pump and vacuum gauge
- Rotary evaporator
- Glass column for chromatography
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) for analysis.

Synthesis Protocol

- Reactant Preparation: In a clean and dry jacketed glass reactor, combine glycerol, oleic acid, and palmitic acid. A typical molar ratio of glycerol to total fatty acids is 1:2. To synthesize 1-Oleoyl-3-palmitoylglycerol, a 1:1 molar ratio of oleic acid to palmitic acid should be used.
- Enzyme Addition: Add the immobilized lipase to the reactant mixture. The enzyme loading is typically between 5% and 10% of the total weight of the reactants.[3]
- · Reaction Conditions:
 - Heat the reaction mixture to the optimal temperature for the chosen lipase, generally between 50°C and 70°C, with continuous stirring (e.g., 200-300 rpm).



- Once the desired temperature is reached, apply a vacuum (e.g., 4-10 mmHg) to the system to remove the water produced during the reaction.
- Maintain the reaction for a period of 3 to 24 hours. The reaction progress can be monitored by analyzing small aliquots of the reaction mixture by HPLC to determine the consumption of fatty acids and the formation of diacylglycerols.
- Reaction Termination: Once the desired conversion is achieved, stop the reaction by cooling
 the mixture and filtering to remove the immobilized enzyme. The enzyme can be washed
 with hexane, dried under vacuum, and stored for potential reuse.

Purification Protocol

The crude reaction mixture will contain **1-Oleoyl-3-palmitoylglycerol**, as well as unreacted substrates (glycerol, oleic acid, palmitic acid), monoglycerides (monoolein, monopalmitin), other diacylglycerol isomers (1,3-diolein, 1,3-dipalmitin), and triglycerides.

- Solvent Extraction: Dissolve the crude product in hexane to precipitate the unreacted glycerol. Separate the hexane layer containing the lipids.
- Removal of Unreacted Fatty Acids: Unreacted fatty acids can be removed by molecular distillation or by washing the hexane solution with a mild alkaline solution (e.g., 0.5 M sodium carbonate), followed by washing with distilled water until neutral pH is achieved. Dry the hexane solution over anhydrous sodium sulfate.
- Column Chromatography:
 - Concentrate the hexane solution under reduced pressure using a rotary evaporator.
 - Purify the resulting lipid mixture by silica gel column chromatography.
 - Prepare a silica gel column using hexane as the mobile phase.
 - Load the concentrated lipid mixture onto the column.
 - Elute the components using a gradient of hexane and diethyl ether. A typical gradient could be starting with 100% hexane to elute triglycerides, followed by increasing



concentrations of diethyl ether in hexane (e.g., 98:2, 95:5, 90:10 v/v) to elute diacylglycerols and then monoglycerides.

- Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure 1-Oleoyl-3-palmitoylglycerol.
- Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-Oleoyl-3-palmitoylglycerol.

Characterization

The identity and purity of the synthesized **1-Oleoyl-3-palmitoylglycerol** should be confirmed using analytical techniques such as:

- ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the fatty acyl chains on the glycerol backbone.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- HPLC with ELSD/CAD: To assess the purity of the final product.

Data Presentation

Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of 1,3-Diacylglycerols



Parameter	Value Range	Reference
Enzyme	Lipozyme RM IM, Novozym 435	[3]
Substrate Molar Ratio (Glycerol:Fatty Acids)	1:2	[3]
Enzyme Loading (% by weight of reactants)	5 - 10%	[3]
Reaction Temperature (°C)	50 - 70°C	[3][4]
Reaction Time (hours)	3 - 24 h	[3]
Vacuum (mmHg)	4 - 10 mmHg	[3]
Stirring Speed (rpm)	200 - 300 rpm	

Table 2: Typical Yield and Purity of Enzymatically

Synthesized 1.3-Diacylglycerols

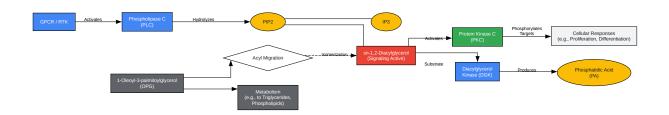
Product	Fatty Acid Conversion (%)	1,3-DAG Content in Crude Product (%)	Purity after Purification (%)	Reference
1,3-Dilaurin	95.3%	80.3%	99.1%	[3][5]
1,3-Dipalmitin	-	-	99.5%	[5]
1,3-Diolein	-	~61%	>95%	[6]
1,3-Dicaprylin	-	~85%	98.5%	[5][6]

Note: Data for **1-Oleoyl-3-palmitoylglycerol** is not explicitly available in the literature. The presented data for analogous **1**,3-diacylglycerols can be used as a benchmark for the expected outcomes of the synthesis.

Visualizations



Signaling Pathway of Diacylglycerol

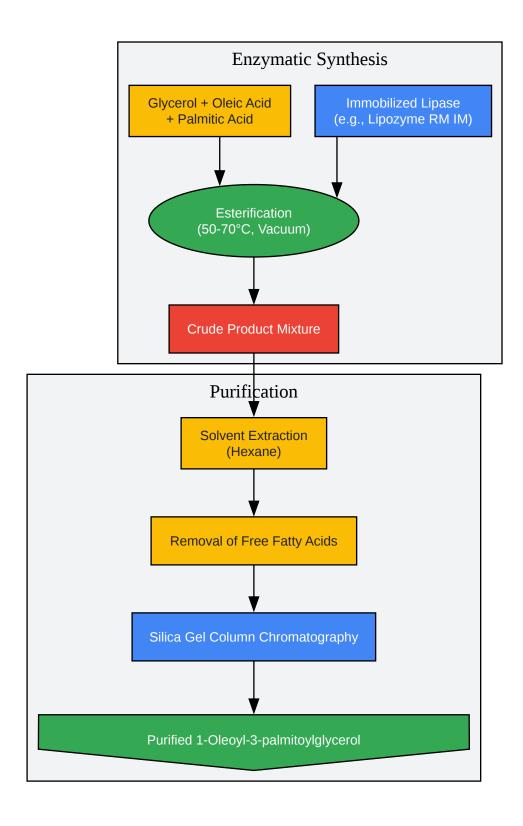


Click to download full resolution via product page

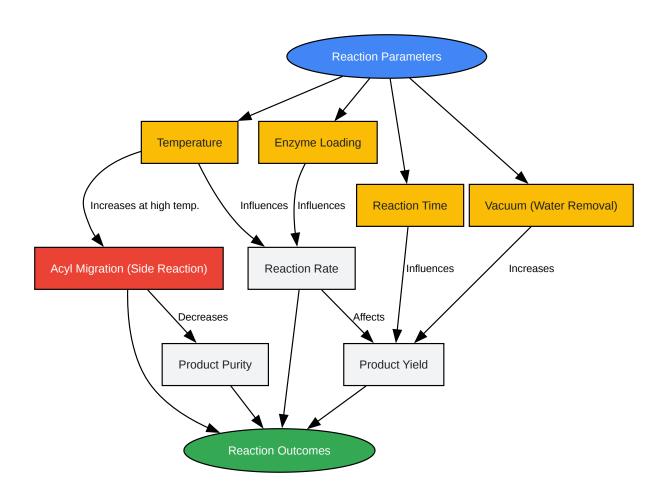
Caption: Diacylglycerol signaling pathway and the metabolic fate of **1-Oleoyl-3-palmitoylglycerol**.

Experimental Workflow for OPG Synthesis and Purification









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-Oleoyl-3-palmitoylglycerol (EVT-1595943) [evitachem.com]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids PMC [pmc.ncbi.nlm.nih.gov]



- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Enzymatic Synthesis of 1-Oleoyl-3-palmitoylglycerol for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263825#enzymatic-synthesis-of-1-oleoyl-3-palmitoylglycerol-for-research-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com